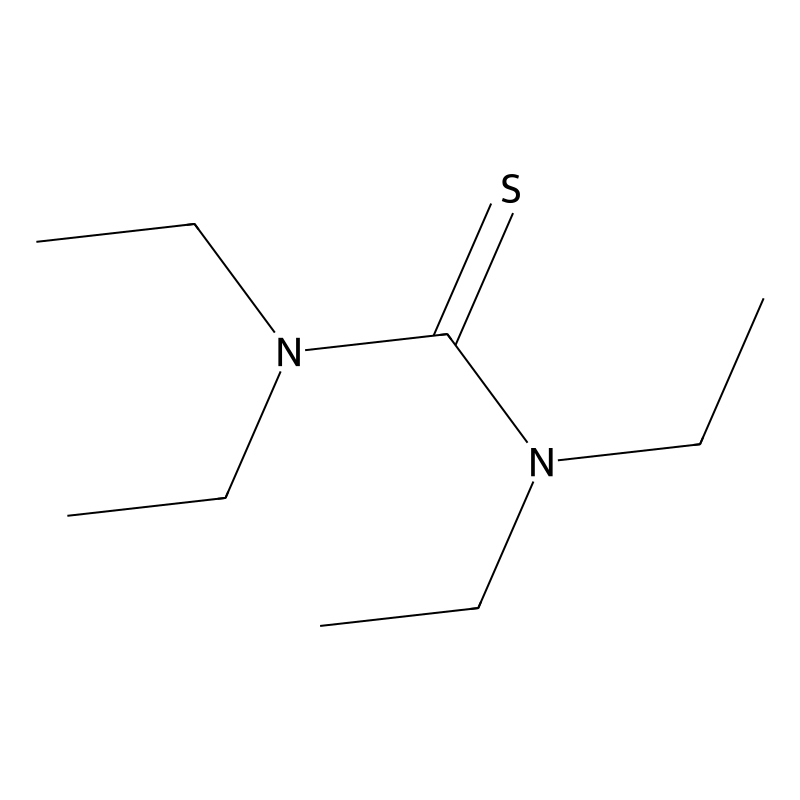

Tetraethylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thyroid Function Studies

One of the most established research applications of TET is its ability to inhibit thyroid hormone uptake in the body. TET acts as a competitive inhibitor of thiocarbamide, a functional group essential for thyroid hormone action []. This property allows researchers to study the effects of thyroid hormone deficiency in various biological processes. Studies have employed TET to investigate its role in:

- Metabolic regulation: TET's ability to induce a hypothyroid state in animals has been used to understand the role of thyroid hormones in metabolism, weight regulation, and energy expenditure [].

- Organ development: Research suggests TET can influence the development of organs like the brain and heart by affecting thyroid hormone signaling during critical developmental stages [].

- Cancer research: Some studies explore the potential anti-tumor effects of TET by reducing the stimulatory effects of thyroid hormones on cancer cell growth [].

Please note

While these studies suggest potential applications, more research is needed to confirm the therapeutic efficacy of TET in human diseases.

Free Radical Scavenger

Recent research suggests TET might possess antioxidant properties. Studies have shown its ability to scavenge free radicals, potentially offering protection against oxidative stress-induced damage in cells []. This opens avenues for investigating TET's role in:

- Neurodegenerative diseases: Research suggests oxidative stress plays a role in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. TET's potential free radical scavenging properties warrant further investigation in this area [].

- Age-related diseases: Oxidative stress is implicated in various age-related disorders. TET's antioxidant activity might be explored for its potential in mitigating age-related cellular damage [].

Tetraethylthiourea is an organosulfur compound with the chemical formula CHNS. It features a thiourea structure, characterized by a carbonyl group (C=O) replaced by a thiocarbonyl group (C=S), making it a derivative of thiourea. This compound is known for its stability and versatility in various chemical applications, particularly as a reagent in organic synthesis and as a ligand in coordination chemistry.

The mechanism of action for TET depends on the specific application. Here are two potential areas of interest:

- Antithyroid Effect: TET might interfere with iodine uptake by the thyroid gland, potentially impacting thyroid hormone production []. However, the detailed mechanism requires further investigation.

- Enzyme Modulation: Studies suggest TET can interact with specific enzymes, potentially acting as an inhibitor or activator. The exact mechanisms of these interactions are under investigation.

- Toxicity: Limited data exists, but TET should be handled with caution due to the presence of sulfur and nitrogen atoms, which can form harmful products upon decomposition.

- Flammability: No data available, but the organic structure suggests potential flammability.

- Reactivity: Limited information exists, but TET might react with strong oxidizing agents.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, attacking electrophilic centers.

- Formation of Thiourea Derivatives: It can react with alkyl halides to form thiourea derivatives.

- Condensation Reactions: Tetraethylthiourea can undergo condensation with aldehydes or ketones to yield thiazolidine derivatives.

These reactions highlight its utility in synthesizing complex organic molecules and its role as a building block in medicinal chemistry.

Tetraethylthiourea exhibits notable biological activity, particularly in pharmacology and toxicology. It has been studied for its potential effects on:

- Anticancer Activity: Some studies suggest that tetraethylthiourea may have cytotoxic effects against certain cancer cell lines.

- Neurotoxicity: Research indicates that tetraethylthiourea can induce neurotoxic effects, which are essential for understanding its safety profile in medicinal applications.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which can be relevant for drug development targeting specific biological pathways.

Tetraethylthiourea can be synthesized through various methods, including:

- Direct Reaction of Thiourea with Ethyl Iodide:

- Thiourea is reacted with ethyl iodide in the presence of a base such as sodium hydroxide to yield tetraethylthiourea.

- One-Pot Synthesis:

- Using Carbon Disulfide:

- A mixture of ethylamine and carbon disulfide can be treated under controlled conditions to produce tetraethylthiourea efficiently.

These methods showcase the compound's accessibility for laboratory synthesis.

Tetraethylthiourea finds applications in various fields:

- Organic Synthesis: Used as a reagent for synthesizing other thioureas and related compounds.

- Coordination Chemistry: Acts as a ligand in metal complexes, enhancing the properties of catalysts.

- Pharmaceutical Research: Investigated for potential therapeutic effects due to its biological activity.

Studies on the interactions of tetraethylthiourea with biological systems have revealed several important insights:

- Protein Binding: Research indicates that tetraethylthiourea may bind to proteins, affecting their function and stability.

- Metal Complexation: Its ability to form complexes with metals like copper and nickel has been studied, providing insights into its role as a ligand in coordination chemistry.

- Toxicological Assessments: Interaction studies have also focused on understanding its neurotoxic effects and mechanisms of action within biological systems.

Tetraethylthiourea shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiourea | Simple thiocarbonamide | Basic structure without ethyl groups |

| Tetramethylurea | Urea derivative | Contains methyl groups instead of ethyl groups |

| Ethylthiourea | Monoethyl derivative | Contains only one ethyl group |

| Dithiocarbamate | Dithiocarbamic acid | Contains two sulfur atoms, differing reactivity |

Tetraethylthiourea's unique feature lies in its dual ethyl substitution on the nitrogen atoms, which enhances its solubility and reactivity compared to simpler thioureas.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant